molecular formula C10H13Cl2NO B7900888 2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol

2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol

Cat. No.: B7900888
M. Wt: 234.12 g/mol
InChI Key: HVASHYFLWWGFOL-UHFFFAOYSA-N
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Description

2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol (C10H13Cl2NO) is a tertiary amine ethanol derivative characterized by a 2,3-dichlorobenzyl group attached to a methyl-amino-ethanol backbone. The 2,3-dichloro substitution on the benzyl ring introduces steric and electronic effects that influence molecular interactions, such as hydrogen bonding and π–π stacking .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(5-6-14)7-8-3-2-4-9(11)10(8)12/h2-4,14H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASHYFLWWGFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,3-dichlorobenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving steps such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Benzyl Groups

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (C14H13Cl2NO)
  • Structure: Features a 2,6-dichloroanilino group attached to a phenyl-ethanol backbone.
  • Synthesis : Prepared via NaBH4-mediated reduction of a carboxylic acid precursor in tetrahydrofuran (THF), followed by iodine-mediated cyclization .
  • Crystallography: Crystallizes in the monoclinic space group P21/c. Planar 2,6-dichloroanilino ring (r.m.s. deviation = 0.0298 Å) and phenyl-ethanol group (r.m.s. deviation = 0.0031 Å). Stabilized by N–H···Cl and N–H···O hydrogen bonds, with intermolecular C–H···π and π–π interactions (centroid distance = 3.5706 Å) .
  • Applications: Used as an intermediate for quinazolinone derivatives with antimicrobial activity .
2-[(3-Chlorophenyl)methylamino]ethanol hydrochloride (C9H13Cl2NO)
  • Structure: Contains a 3-chlorobenzyl group and a protonated ethanolamine moiety.
  • Synthesis: Derived from reductive amination or alkylation of benzyl halides with ethanolamine, followed by HCl salt formation .
  • Applications : Pharmaceutical intermediate; analogs target adrenergic or histamine receptors .
2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-ethanol (C12H16NO3)
  • Structure : Substituted with a dihydrobenzodioxin group instead of dichlorobenzyl.
  • Properties : Enhanced solubility due to the ether-oxygen-rich dioxane ring.
  • Applications: Potential CNS-targeting agent due to structural similarity to neurotransmitter analogs .

Functional Group Modifications

2-((2-Methoxyethyl)(methyl)amino)ethanol (C6H15NO2)
  • Structure : Methoxyethyl group replaces the dichlorobenzyl moiety.
  • Synthesis: Prepared via nucleophilic substitution of 2-bromoethanol with 2-methoxy-N-methylethylamine in toluene .
  • Applications : Intermediate for antitumor agents (e.g., spiro[4.5]dec-9-ene derivatives) .
2-[Methyl-(3-nitro-benzyl)-amino]-ethanol (C10H13N2O3)
  • Structure : Nitro group at the 3-position of the benzyl ring.
  • Properties: Electron-withdrawing nitro group reduces basicity of the amino group (pKa ~8.5).
  • Applications : Precursor for explosives or dyes (e.g., azo compounds) .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Substituents Key Interactions Applications
2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol 268.14 2,3-Cl2-benzyl N–H···Cl, π–π stacking Pharmaceutical intermediate
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 282.15 2,6-Cl2-anilino N–H···Cl, C–H···π Antimicrobial intermediates
2-[(3-Chlorophenyl)methylamino]ethanol·HCl 228.12 3-Cl-benzyl Ionic (HCl salt), N–H···O Receptor-targeting agents
2-((2-Methoxyethyl)(methyl)amino)ethanol 133.19 Methoxyethyl O–H···O, Van der Waals Antitumor intermediates

Key Research Findings

  • Hydrogen Bonding: The ethanolamine group in all compounds facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Pharmacological Potential: Quinazolinone derivatives of 2,6-dichloro analogs exhibit MIC values <1 µg/mL against Staphylococcus aureus , suggesting that 2,3-dichloro derivatives warrant similar testing.

Biological Activity

2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This compound features a dichlorobenzyl moiety and an ethanolamine functional group, which are believed to contribute to its interaction with various biological targets.

  • Molecular Formula : C10H12Cl2N2O
  • Molecular Weight : Approximately 239.12 g/mol
  • Structural Characteristics : The presence of two chlorine atoms enhances the compound's stability and reactivity, making it a candidate for further medicinal chemistry research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions may lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes critical for microbial growth or viral replication.
  • Receptor Binding : It may also bind to receptors involved in various signaling pathways, potentially altering physiological responses.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial properties. Below is a summary of its biological activities based on various studies:

Activity Target Organisms/Cells Findings
Antimicrobial ActivityStaphylococcus aureusMinimum Inhibitory Concentration (MIC) = 1 µg/mL
Escherichia coliMIC = 4 µg/mL
CytotoxicityVarious cancer cell linesInduces apoptosis; effective against specific lines
Antiviral ActivityInfluenza virusInhibits viral replication in vitro

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various derivatives, this compound was found to have a potent effect against both Gram-positive and Gram-negative bacteria. The compound displayed a MIC of 1 µg/mL against Staphylococcus aureus and 4 µg/mL against Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Evaluation of Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it induced significant apoptosis in treated cells, suggesting that it may serve as a potential chemotherapeutic agent. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways .

Antiviral Properties

Research into the antiviral properties of this compound revealed that it could inhibit the replication of influenza virus in vitro. This suggests potential applications in developing antiviral therapies .

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